molecular formula C19H20N2O3S B10802147 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine

Cat. No.: B10802147
M. Wt: 356.4 g/mol
InChI Key: FMQLLRSHQXXMAZ-GQCTYLIASA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine is a synthetic piperazine derivative characterized by two key structural motifs:

  • 1,3-Benzodioxol-5-ylmethyl group: This electron-rich aromatic system, formed by a fused benzene ring with two oxygen atoms in a dioxolane ring, is commonly associated with enhanced binding to neurotransmitter receptors (e.g., serotonin receptors) due to its resemblance to catecholamine structures .

The compound’s molecular weight is approximately 370.8 g/mol (calculated based on analogous structures in ), with moderate lipophilicity due to the benzodioxole and thiophene moieties.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C19H20N2O3S/c22-19(6-4-16-2-1-11-25-16)21-9-7-20(8-10-21)13-15-3-5-17-18(12-15)24-14-23-17/h1-6,11-12H,7-10,13-14H2/b6-4+

InChI Key

FMQLLRSHQXXMAZ-GQCTYLIASA-N

Isomeric SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=CS4

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Piperazine Ring: The benzodioxole intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Introduction of the Thienyl Group: The final step involves the acylation of the piperazine derivative with a thienyl acrylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine involves its interaction with specific molecular targets. The benzodioxole and thienyl groups may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous piperazine derivatives, highlighting key differences in substituents, molecular properties, and reported biological activities:

Compound Substituents Molecular Weight (g/mol) Key Biological Findings References
1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine Benzodioxolylmethyl, 2-thienylacryloyl ~370.8 N/A (structural analogs suggest CNS or antibacterial potential)
1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-phenylpiperazine (CAS 346726-13-4) Benzodioxolylacryloyl, phenyl 346.4 Structural analog; phenyl group may reduce metabolic stability compared to thienyl
1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine Benzodioxolylacryloyl, 4-chlorophenyl 370.8 Chlorine substituent increases lipophilicity; potential antibacterial activity
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide Benzodioxolyl, furylmethyl, carbothioamide 385.4 Thioamide group enhances hydrogen bonding; furan may alter metabolic pathways
1-(4-Chlorophenyl)-4-(3-methylbenzyl)piperazine (Meclozine metabolite) 4-Chlorophenyl, 3-methylbenzyl 382.3 Metabolized into multiple derivatives; CNS effects via histamine receptor modulation

Structural and Functional Insights:

Benzodioxole vs. Simple Aromatic Substituents: The benzodioxole group (as in the target compound) enhances electron density and receptor binding compared to plain phenyl or chlorophenyl groups. For example, shows that 1-(3,4-methylenedioxyphenyl)piperazine exhibits higher serotonin receptor affinity than 1-(3-chlorophenyl)piperazine .

Thienyl vs. Phenyl/Chlorophenyl Acryloyl Groups :

  • The 2-thienyl group in the target compound is a bioisostere of phenyl but offers improved metabolic stability due to sulfur’s resistance to oxidative degradation. highlights that thienyl-containing compounds (e.g., 1-[1-(2-thienyl)cyclohexyl]piperidine) exhibit high affinity for NMDA and dopamine reuptake carriers, suggesting dual CNS activity .
  • Phenyl or chlorophenyl acryloyl analogs () may prioritize antibacterial effects, as seen in , where arylpiperazines with methoxyphenyl groups showed Gram-positive bacterial inhibition .

Piperazine Substitution Patterns: Substitution at the piperazine nitrogen (e.g., benzyl, chlorophenyl, or furylmethyl groups) significantly impacts selectivity. For instance, describes a thienyl-ethylaminomethyl-piperazine derivative with potent melanocortin-4 receptor antagonism, underscoring the role of thiophene in receptor targeting . Carbothioamide derivatives () introduce hydrogen-bonding capacity, which could modulate enzyme inhibition (e.g., acetylcholinesterase) compared to acryloyl-based compounds .

Synthetic Routes :

  • The target compound’s synthesis likely involves a Claisen-Schmidt condensation (as in ) between a benzodioxolylmethyl piperazine and 3-(2-thienyl)acryloyl chloride. Analogous methods in and use NaHCO₃ in DMF for benzylation of piperazine intermediates .

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